molecular formula C23H20N2O B274167 N-(benzhydrylideneamino)-2-phenylcyclopropane-1-carboxamide

N-(benzhydrylideneamino)-2-phenylcyclopropane-1-carboxamide

Numéro de catalogue B274167
Poids moléculaire: 340.4 g/mol
Clé InChI: HSFJSDYIVNHJQH-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(benzhydrylideneamino)-2-phenylcyclopropane-1-carboxamide, commonly known as PAC-1, is a small molecule that has gained attention in the scientific community due to its potential as an anticancer agent. PAC-1 was first synthesized by researchers at the University of Illinois in 2005 and has since been the subject of numerous studies investigating its mechanism of action and potential applications.

Mécanisme D'action

The mechanism of action of PAC-1 involves its interaction with procaspase-3, an inactive precursor to the caspase-3 enzyme that plays a key role in apoptosis. PAC-1 binds to procaspase-3 and induces a conformational change that activates the enzyme, leading to the initiation of apoptosis in cancer cells.
Biochemical and Physiological Effects:
In addition to its anticancer properties, PAC-1 has also been shown to have other biochemical and physiological effects. Studies have demonstrated that PAC-1 can modulate the activity of ion channels, such as the TRPC5 channel, which is involved in various cellular processes. PAC-1 has also been shown to have neuroprotective properties, with potential applications in the treatment of neurodegenerative diseases.

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of PAC-1 is its selectivity for cancer cells, which reduces the risk of toxicity to normal cells. PAC-1 is also relatively easy to synthesize, making it accessible for research purposes. One limitation of PAC-1 is its poor solubility in water, which can make it difficult to administer in vivo. Additionally, the mechanism of action of PAC-1 is not fully understood, which presents challenges for its optimization as a therapeutic agent.

Orientations Futures

There are several potential future directions for research on PAC-1. One area of interest is the development of more potent analogs of PAC-1 that can enhance its anticancer properties. Another direction is the investigation of PAC-1's effects on other ion channels and cellular processes, which could lead to the discovery of new therapeutic applications. Additionally, further studies are needed to fully understand the mechanism of action of PAC-1 and to optimize its use in cancer therapy.

Méthodes De Synthèse

The synthesis of PAC-1 involves a multistep process that begins with the reaction of benzhydrylamine and cyclopropanecarboxylic acid. The resulting intermediate is then treated with a reagent such as triethylamine to form the final product, PAC-1. The synthesis of PAC-1 has been optimized over the years, with various modifications to the reaction conditions and reagents used.

Applications De Recherche Scientifique

PAC-1 has been shown to selectively induce apoptosis (cell death) in cancer cells, while sparing normal cells. This property makes it an attractive candidate for cancer therapy. Studies have demonstrated the efficacy of PAC-1 in various cancer types, including breast, lung, and colon cancer. PAC-1 has also been shown to enhance the effectiveness of other cancer treatments, such as chemotherapy and radiation therapy.

Propriétés

Nom du produit

N-(benzhydrylideneamino)-2-phenylcyclopropane-1-carboxamide

Formule moléculaire

C23H20N2O

Poids moléculaire

340.4 g/mol

Nom IUPAC

N-(benzhydrylideneamino)-2-phenylcyclopropane-1-carboxamide

InChI

InChI=1S/C23H20N2O/c26-23(21-16-20(21)17-10-4-1-5-11-17)25-24-22(18-12-6-2-7-13-18)19-14-8-3-9-15-19/h1-15,20-21H,16H2,(H,25,26)

Clé InChI

HSFJSDYIVNHJQH-UHFFFAOYSA-N

SMILES

C1C(C1C(=O)NN=C(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4

SMILES canonique

C1C(C1C(=O)NN=C(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.